Cas no 14979-39-6 (4-Methyl-3-heptanol)
4-Methyl-3-heptanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-3-heptanol
- 4-Methyl-3-heptanol,mixture of isomers
- Ethyl 2-pentyl carbinol
- 4-Methyl-3-Heptanol,Erythro + Threo
- 4-methylheptan-3-ol
- 4-methyl-3-heptano
- 4-METHYL-5-HEPTANOL
- 3-Heptanol, 4-methyl-
- 2-AMYL ETHYL CARBINOL
- 4-METHYL-3-HEPTANOL 99+%
- 4-Methyl-3-heptanol, threo + erythro, 99%
- 4-Methyl-3-heptanol, threo + erythro
- EPA Pesticide Chemical Code 571200
- 3-Heptanol, 4-methyl- (VAN8C
- NS00024898
- BRN 1733008
- J-008624
- EINECS 239-058-9
- CHEMBL3184526
- Q27282706
- SCHEMBL276456
- Caswell No. 570A
- NSC-93808
- NSC 93808
- FT-0619029
- DTXSID0041519
- 3-Heptanol, 4-methyl- (VAN)
- AKOS009159273
- AS-57601
- CS-0447063
- 4-methyl-heptan-3-ol
- CAS-14979-39-6
- 4-Methyl-3-Heptanol, Erythro + Threo
- Tox21_300692
- UNII-L4RU749510
- DTXCID8021519
- BKQICAFAUMRYLZ-UHFFFAOYSA-N
- NCGC00248142-01
- NCGC00254600-01
- NSC93808
- L4RU749510
- 14979-39-6
- MFCD00004568
- 3-Heptanol, 4-methyl-(VAN) (8CI)
- 3-Heptanol, 4-methyl-(VAN) (8CI)(9CI)
- G77269
-
- MDL: MFCD00004568
- Inchi: 1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3
- InChI Key: BKQICAFAUMRYLZ-UHFFFAOYSA-N
- SMILES: OC(CC)C(C)CCC
- BRN: 1733008
Computed Properties
- Exact Mass: 130.13600
- Monoisotopic Mass: 130.135765
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 61.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.827 g/mL at 25 °C(lit.)
- Melting Point: -123°C
- Boiling Point: 98-99 °C/75 mmHg(lit.)
- Flash Point: Fahrenheit: 129.2 ° f
Celsius: 54 ° c - Refractive Index: n20/D 1.43(lit.)
- Water Partition Coefficient: Soluble in ethanol, ether, acetone. Slightly soluble in water.
- PSA: 20.23000
- LogP: 2.19350
- Solubility: It is miscible with ethanol and ether, but insoluble in water.
4-Methyl-3-heptanol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 1987 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16
- RTECS:MJ4600000
-
Hazardous Material Identification:
- Safety Term:S16
- Packing Group:III
- HazardClass:3
- PackingGroup:III
- Packing Group:III
- Risk Phrases:R10
- Storage Condition:Flammable area
4-Methyl-3-heptanol Customs Data
- HS CODE:2905199090
- Customs Data:
China Customs Code:
2905199090Overview:
2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-Methyl-3-heptanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HS761-1g |
4-Methyl-3-heptanol |
14979-39-6 | 99%( +) | 1g |
¥383.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HS761-200mg |
4-Methyl-3-heptanol |
14979-39-6 | 99%( +) | 200mg |
¥102.0 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M921242-1g |
4-Methyl-3-heptanol |
14979-39-6 | 99% | 1g |
¥306.00 | 2022-01-11 | |
| abcr | AB125596-1 g |
4-Methyl-3-heptanol, threo + erythro, 99%; . |
14979-39-6 | 99% | 1g |
€47.60 | 2022-03-25 | |
| abcr | AB125596-5 g |
4-Methyl-3-heptanol, threo + erythro, 99%; . |
14979-39-6 | 99% | 5g |
€84.20 | 2022-03-25 | |
| abcr | AB125596-25 g |
4-Methyl-3-heptanol, threo + erythro, 99%; . |
14979-39-6 | 99% | 25g |
€232.00 | 2022-03-25 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-232864-5g |
4-Methyl-3-heptanol, mixture of isomers, |
14979-39-6 | 5g |
¥451.00 | 2023-09-05 | ||
| abcr | AB125596-5g |
4-Methyl-3-heptanol, threo + erythro, 99%; . |
14979-39-6 | 99% | 5g |
€96.60 | 2024-04-19 | |
| abcr | AB125596-25g |
4-Methyl-3-heptanol, threo + erythro, 99%; . |
14979-39-6 | 99% | 25g |
€265.00 | 2024-04-19 | |
| Cooke Chemical | F666122-1g |
4-Methyl-3-heptanol , Red style+Soviet style |
14979-39-6 | 99 | 1g |
RMB 338.40 | 2025-02-20 |
4-Methyl-3-heptanol Related Literature
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Jo?o P. A. Souza,Pamela T. Bandeira,Jan Bergmann,Paulo H. G. Zarbin Nat. Prod. Rep. 2023 40 866
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K. Mahender Reddy,J. Shashidhar,Subhash Ghosh Org. Biomol. Chem. 2014 12 4002
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Dale E. Ward Chem. Commun. 2011 47 11375
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Debalina Chatterjee,Boonta Hetayothin,Aaron R. Wheeler,Daniel J. King,Robin L. Garrell Lab Chip 2006 6 199
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Debalina Chatterjee,Heather Shepherd,Robin L. Garrell Lab Chip 2009 9 1219
Additional information on 4-Methyl-3-heptanol
Chemical Profile of 4-Methyl-3-heptanol (CAS No. 14979-39-6)
4-Methyl-3-heptanol, identified by its Chemical Abstracts Service (CAS) number 14979-39-6, is an organic compound belonging to the alcohol class. This molecule, characterized by a seven-carbon chain with a methyl group at the fourth position and a hydroxyl group at the third position, exhibits significant interest in both industrial applications and scientific research. The unique structural features of 4-Methyl-3-heptanol make it a valuable intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceuticals.
The compound’s molecular formula is C8H19O, reflecting its aliphatic nature and the presence of an oxygen atom in the hydroxyl functional group. Its boiling point and solubility profile are influenced by these structural attributes, making it soluble in organic solvents such as ethanol, acetone, and dichloromethane while displaying limited solubility in water. These properties are critical for its utilization in diverse chemical processes.
In recent years, 4-Methyl-3-heptanol has garnered attention in the field of drug development due to its potential as a precursor for bioactive molecules. Researchers have explored its role in synthesizing intermediates that contribute to the development of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing complex heterocyclic frameworks, which are prevalent in many pharmacologically active compounds. The compound’s ability to undergo various chemical transformations, such as oxidation and esterification, enhances its versatility in medicinal chemistry applications.
One notable application of 4-Methyl-3-heptanol is in the production of chiral auxiliaries and ligands used in asymmetric synthesis. The presence of a stereogenic center at the third carbon allows for the preparation of enantiomerically pure forms, which are essential for developing enantiomerically selective drugs. This has implications for improving drug efficacy while minimizing side effects, a key consideration in modern pharmaceutical design.
The fragrance industry has also recognized the value of 4-Methyl-3-heptanol as a building block for synthetic musks and other aroma compounds. Its structural motif contributes to Notes de Bois (woody notes) and ambery undertones, making it a preferred choice for perfumers seeking to create sophisticated scent profiles. The compound’s stability under various conditions further enhances its appeal for use in commercial fragrance formulations.
From an environmental perspective, research into greener chemical processes has highlighted 4-Methyl-3-heptanol as a potential candidate for biocatalytic applications. Enzymatic approaches have been investigated to modify this compound more sustainably compared to traditional synthetic methods. Such advancements align with global efforts to reduce the environmental footprint of chemical manufacturing while maintaining high yields and purity standards.
The industrial synthesis of 4-Methyl-3-heptanol typically involves catalytic hydrogenation or fermentation processes that convert more complex precursors into this desired product. Advances in catalytic systems have enabled more efficient production methods, reducing energy consumption and waste generation. These innovations underscore the compound’s importance not only as a chemical intermediate but also as a marker of progress in synthetic chemistry.
In conclusion, 4-Methyl-3-heptanol (CAS No. 14979-39-6) represents a multifaceted compound with broad applications across pharmaceuticals, fragrances, and industrial chemistry. Its unique structural properties enable diverse functionalizations, making it indispensable in modern chemical synthesis. As research continues to uncover new methodologies for its production and utilization, the significance of this molecule is expected to grow further, reinforcing its role as a cornerstone in synthetic chemistry.
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